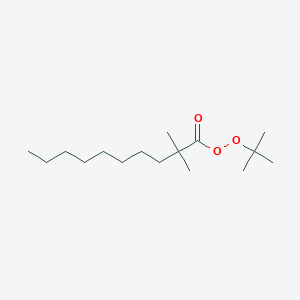
3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a hydroxy group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one can be achieved through a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chlorophenyl-2-propanone. This intermediate is then reacted with benzoyl chloride and a suitable amine to form the imidazolidinone ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-benzoyl-1-(4-chlorophenyl)-4,4-dimethylimidazolidin-2-one.
Reduction: Formation of 3-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of an imidazolidinone ring.
1,3,4-Trisubstituted pyrazoles: These compounds share some structural similarities and are synthesized through similar cycloaddition reactions.
Uniqueness
3-Benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one is unique due to the presence of both a hydroxy group and a chlorophenyl group on the imidazolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61532-20-5 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-benzoyl-1-(4-chlorophenyl)-5-hydroxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C18H17ClN2O3/c1-18(2)16(23)20(14-10-8-13(19)9-11-14)17(24)21(18)15(22)12-6-4-3-5-7-12/h3-11,16,23H,1-2H3 |
InChI Key |
YGXIFALPYOPYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)
![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)


![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)
![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)




![2-[(Diethylamino)methyl]-4-nitro-6-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575421.png)
![Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B14575425.png)
